4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Beschreibung

Systematic Nomenclature and Molecular Formula

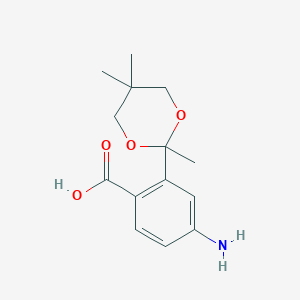

The systematic nomenclature of 4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The parent structure is benzoic acid, which serves as the foundational aromatic carboxylic acid backbone. The amino group is positioned at the para position relative to the carboxylic acid group, specifically at carbon 4 of the benzene ring. The dioxane substituent, which represents a significant structural modification, is attached at the ortho position (carbon 2) relative to the carboxylic acid functionality.

The molecular formula of this compound is established as C₁₄H₁₉NO₄, indicating a composition of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the combined contributions of the benzoic acid core structure (C₇H₆O₂), the amino substituent (NH₂), and the trimethyl-dioxane moiety (C₇H₁₁O₂). The molecular weight has been determined to be 265.31 daltons, which places this compound in the category of small to medium-sized organic molecules suitable for various chemical transformations and potential applications.

The structural complexity introduced by the 2,5,5-trimethyl-1,3-dioxan-2-yl substituent significantly influences the overall three-dimensional architecture of the molecule. This six-membered heterocyclic ring contains two oxygen atoms in a 1,3-arrangement, with three methyl groups providing steric bulk at specific positions. The systematic name precisely indicates the substitution pattern: two methyl groups are attached to carbon 5 of the dioxane ring, while one methyl group is positioned at carbon 2, which is also the point of attachment to the benzene ring.

Eigenschaften

IUPAC Name |

4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2)7-18-14(3,19-8-13)11-6-9(15)4-5-10(11)12(16)17/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUNPZCNYWBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(C=CC(=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697191 | |

| Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217197-05-2 | |

| Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217197-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5,5-trimethyl-1,3-dioxane-2-yl derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and high throughput, often involving the use of solvents and purification steps such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the class of amino benzoic acids, characterized by its molecular formula and a molecular weight of approximately 265.31 g/mol. The structure features a benzoic acid moiety substituted with an amino group at the para position and a dioxane ring with three methyl groups. This unique combination of functional groups contributes to its reactivity and potential applications in various domains.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid exhibits notable anti-inflammatory and analgesic activities. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. Preliminary studies have shown that it may interact with cyclooxygenase enzymes (COX), which play a crucial role in mediating inflammatory responses .

Antimicrobial Activity

In addition to its anti-inflammatory properties, there is evidence suggesting that compounds with similar structures may possess antimicrobial properties. This opens avenues for its use in developing agents that can combat bacterial infections or other microbial threats .

Material Science Applications

The compound's unique structural features allow for potential applications in materials science. Its reactivity can be harnessed for:

- Polymer Synthesis : As a building block for creating novel polymers with specific properties.

- Coatings : Developing coatings that require specific chemical characteristics for enhanced performance.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes in vitro, indicating potential as a therapeutic agent for inflammatory conditions.

- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound to enhance its biological activity or alter physical properties for specific applications.

- Material Development : Investigations into using this compound as a precursor in polymer chemistry have shown promising results, particularly in enhancing thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. The dioxane ring provides structural stability and enhances the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic Acid (CAS: 217197-04-1)

- Molecular Formula: C₁₄H₁₇NO₆; Molecular Weight: 295.29 g/mol .

- Key Differences: The nitro group at the para position replaces the amino group, increasing molecular weight and altering electronic properties. This substitution reduces hydrogen bonding capacity (one fewer H-bond donor) and increases hydrophobicity (higher XLogP3 inferred from nitro groups).

- Applications: Documented as a research chemical with solubility in chloroform and methanol, suggesting utility in organic synthesis .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS: 65032-66-8)

- Molecular Formula: C₁₁H₉NO₂S; Molecular Weight: 219.26 g/mol .

- Key Differences: A thiazole ring replaces the 1,3-dioxane moiety, introducing sulfur and altering aromaticity. The absence of the amino group reduces polarity.

- Applications : Commercial availability (97% purity) indicates use in medicinal chemistry or materials research .

3,5-Di-tert-butyl-4-hydroxyphenyl Acrylamido Benzoic Acid Derivatives

- Structure: Features a 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido group attached to benzoic acid .

Physicochemical and Toxicological Properties

*Estimated based on structural analogs.

Extraction and Solubility Behavior

- Benzoic Acid Derivatives : Exhibit rapid extraction in emulsion liquid membranes due to high distribution coefficients (e.g., benzoic acid > acetic acid) . The target compound’s moderate XLogP3 suggests efficient membrane phase partitioning.

- Nitro Analog: Solubility in DMSO and methanol supports its use in organic synthesis .

Biologische Aktivität

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with an amino group and a dioxane derivative. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of the dioxane moiety may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and diabetes.

Therapeutic Potentials

- Anticancer Activity : Some derivatives of benzoic acid have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells through pathways involving caspases and cathepsins .

- Antidiabetic Effects : The modulation of glucose metabolism via enzyme inhibition is another area where this compound may exert effects similar to other benzoic acid derivatives .

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibited specific metabolic enzymes at micromolar concentrations. This inhibition was linked to reduced cell viability in cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid, and how is purity assessed?

- Methodology :

-

Condensation reactions : Refluxing with substituted aldehydes in ethanol and glacial acetic acid to form intermediates, followed by solvent evaporation and filtration .

-

Purification : Recrystallization or column chromatography to isolate the product.

-

Purity verification :

-

HPLC for quantitative analysis.

-

Melting point determination to confirm consistency with literature values.

-

Reference : Similar protocols for dioxane-containing benzoic acids (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid synthesis) .

Step Reagents/Conditions Purpose 1 Ethanol, glacial acetic acid, substituted aldehyde, reflux (4–6 h) Intermediate formation 2 Reduced pressure evaporation, filtration Product isolation

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?

- Techniques :

- Single-crystal X-ray diffraction : Resolves molecular geometry and crystal packing (e.g., SHELXL2018 refinement) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding.

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Key findings : Trimethyl-dioxane substituents induce steric hindrance, influencing crystal symmetry .

Advanced Research Questions

Q. How can this compound be utilized in designing lanthanide or transition metal complexes, and what methods evaluate their stability?

- Methodology :

-

Ligand preparation : Deprotonate the carboxylic acid group to bind metal ions (e.g., Tb³⁺, Eu³⁺).

-

Analytical techniques :

-

Potentiometric titration : Measures stability constants (log K) of complexes .

-

Spectrophotometry : Monitors ligand-to-metal charge transfer (e.g., terbium luminescence at varying pH) .

- Thermodynamic insights : Electron-withdrawing groups on benzoic acid enhance complex stability .

Method Application Key Parameter Potentiometry Stability constant determination log K = 8.2–9.5 (for similar ligands) TGA/DSC Thermal stability analysis Decomposition >250°C

Q. What strategies enable functionalization of the amino and carboxylic acid groups for bioactive derivative synthesis?

- Functionalization routes :

- Acylation : React with acyl chlorides to form amides.

- Esterification : Convert carboxylic acid to esters for improved lipid solubility.

- Triazole coupling : Use click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Q. How do the steric effects of the 2,5,5-trimethyl-dioxane group influence reactivity and biological interactions?

- Steric analysis :

- X-ray crystallography : Reveals restricted rotation around the dioxane-benzoic acid bond .

- Molecular docking : Predicts reduced binding affinity to enzymes with deep active sites.

- Impact : Hinders nucleophilic attack at the benzoic acid moiety, stabilizing the compound in acidic environments .

Q. What thermodynamic studies guide applications in material science (e.g., luminescent materials)?

- Key studies :

-

Thermogravimetric analysis (TGA) : Demonstrates thermal stability up to 300°C, suitable for high-temperature materials .

-

Luminescence assays : Terbium complexes emit green light (544 nm) under UV excitation, useful in optoelectronics .

Property Measurement Application Thermal stability TGA (5% weight loss at 280°C) Polymer catalysts Luminescence intensity Spectrofluorimetry (λem = 544 nm) Bioimaging probes

Storage and Handling

Q. What are the optimal storage conditions to ensure long-term stability?

- Recommendations :

- Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .

- Use desiccants to minimize hydrolysis of the dioxane ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.